![molecular formula C16H22N2O2 B569094 tert-butyl 7'-amino-1'H-spiro[cyclopropane-1,4'-isoquinoline]-2'(3'H)-carboxylate CAS No. 561297-88-9](/img/structure/B569094.png)

tert-butyl 7'-amino-1'H-spiro[cyclopropane-1,4'-isoquinoline]-2'(3'H)-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

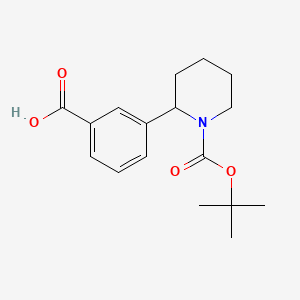

The compound contains a tert-butyl group, an amino group, and a spiro[cyclopropane-1,4’-isoquinoline] structure. The tert-butyl group is a common aliphatic motif extensively employed to implement steric congestion and conformational rigidity in organic and organometallic molecules . The amino group (-NH2) is a basic functional group that consists of a nitrogen atom attached by single bonds to hydrogen atoms. Spiro compounds are a class of organic compounds featuring two or more rings connected through a single atom.

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the amino group, which can act as a nucleophile and participate in various reactions. The tert-butyl group is generally considered inert but can influence the reactivity of the molecule through steric effects .Scientific Research Applications

Spiro[cyclopropane-1,4′-pyrazol-3-one] derivatives, similar in structure to the tert-butyl compound, have been synthesized and shown to possess significant antifungal activity against Candida albicans (Maruoka et al., 2008).

Spiro compounds with tert-butyl groups, such as spiro[6-azaperimidine-2,4′-cyclohexa-2′,5′-dien]-1′-one derivatives, exhibit photo-and thermochromic properties in solutions (Komissarov et al., 1997).

A specific method involving tert-butoxycarbonylation is used for modifying acidic substrates, including carboxylic acids, which is relevant to the tert-butyl compound (Saito & Takahata, 2009).

The one-pot reaction of compounds similar to the tert-butyl compound led to the synthesis of furo[3,2-h]quinolones with antibacterial properties (Fujita et al., 1997).

Anionic cascade reactions involving tert-butyl 2-(7-bromo-3-tert-butyl-8-R-4-oxopyrazolo[5,1-c][1,2,4]triazin-1(4H)-yl)acetates resulted in the formation of complex heterocyclic systems, demonstrating the potential of tert-butyl compounds in creating diverse chemical structures (Ivanov, 2020).

Research on manganese-catalyzed C(sp3)–H Functionalization involving cyclopropane-containing compounds has implications for the synthesis and functionalization of compounds like tert-butyl 7'-amino-1'H-spiro[cyclopropane-1,4'-isoquinoline]-2'(3'H)-carboxylate (Galeotti et al., 2022).

properties

IUPAC Name |

tert-butyl 7-aminospiro[1,3-dihydroisoquinoline-4,1'-cyclopropane]-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O2/c1-15(2,3)20-14(19)18-9-11-8-12(17)4-5-13(11)16(10-18)6-7-16/h4-5,8H,6-7,9-10,17H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFWOXWLQVUGAMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2=C(C=CC(=C2)N)C3(C1)CC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-N-[[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide](/img/structure/B569021.png)

![4-Oxo-3,4-dihydropyrido[3,4-d]pyrimidine-2-carboxylic acid](/img/structure/B569027.png)